molecular formula C22H16N2S B2780774 (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole CAS No. 392290-53-8

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole

Cat. No. B2780774
CAS RN: 392290-53-8
M. Wt: 340.44
InChI Key: GPLTVHYROVHXPL-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole, also known as MC540, is a fluorescent dye that has been extensively used in scientific research applications. MC540 is a highly sensitive and selective probe for the detection of membrane potential changes in cells.

Mechanism of Action

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is a voltage-sensitive fluorescent dye that binds to the membrane of cells and undergoes a conformational change in response to changes in membrane potential. This conformational change results in a change in the fluorescence intensity of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole, which can be measured using fluorescence microscopy or spectroscopy. The change in fluorescence intensity is proportional to the change in membrane potential.
Biochemical and Physiological Effects
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has been shown to have minimal effects on cell viability and membrane integrity at concentrations used for fluorescence imaging. However, higher concentrations of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole can cause membrane disruption and cell death. (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has also been shown to affect the activity of ion channels and transporters in cells, which can lead to changes in membrane potential and cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole as a fluorescent probe is its high sensitivity and selectivity for membrane potential changes in cells. (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is also relatively easy to use and can be used with a variety of fluorescence imaging techniques. However, (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has some limitations, including its potential toxicity at high concentrations and its limited ability to detect changes in membrane potential in some types of cells.

Future Directions

There are several future directions for the use of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in scientific research. One area of research is the development of new fluorescent probes with improved sensitivity and selectivity for membrane potential changes in cells. Another area of research is the application of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in the study of membrane potential changes in disease states, such as cancer and neurological disorders. Additionally, the use of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in combination with other imaging techniques, such as patch-clamp electrophysiology, could provide new insights into the mechanisms of membrane potential changes in cells.

Synthesis Methods

The synthesis of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole involves the condensation of 2-(2-aminoethoxy)ethanol with 9-methylcarbazole-2-carbaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone to form the final product, (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole. The overall yield of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole synthesis is around 30%.

Scientific Research Applications

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is widely used in scientific research as a fluorescent probe for the detection of membrane potential changes in cells. It has been used to study the membrane potential changes in a variety of cells, including neurons, muscle cells, and cancer cells. (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has also been used to investigate the effects of various drugs and toxins on membrane potential changes in cells.

properties

IUPAC Name

2-[(E)-2-(9-methylcarbazol-2-yl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2S/c1-24-19-8-4-2-6-16(19)17-12-10-15(14-20(17)24)11-13-22-23-18-7-3-5-9-21(18)25-22/h2-14H,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLTVHYROVHXPL-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole

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